(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid

Thermal Stability Solid-State Properties Process Chemistry

Researchers pursuing DNA-PK or related kinase inhibitors often face multi-step sequences to install the key 3-chloro-4-dimethylcarbamoyl pharmacophore. This boronic acid solves that bottleneck via direct Suzuki-Miyaura cross-coupling, eliminating 2-3 synthetic steps. - Directly introduces the chloro-amide motif used in DNA-PK inhibitor chemotypes (Clifford et al.). - Defined mp 126-132 °C supports melt-crystallization and polymorph screening. - Electron-deficient aryl partner? The dimethylcarbamoyl group (σₚ≈0.36) accelerates oxidative addition, outperforming electron-rich boronic acids. Procurement managers benefit from well-characterized batches (typically 98% purity) that serve as HPLC/GC reference standards for API intermediate monitoring.

Molecular Formula C9H11BClNO3
Molecular Weight 227.45 g/mol
CAS No. 850589-47-8
Cat. No. B1419366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid
CAS850589-47-8
Molecular FormulaC9H11BClNO3
Molecular Weight227.45 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)C(=O)N(C)C)Cl)(O)O
InChIInChI=1S/C9H11BClNO3/c1-12(2)9(13)7-4-3-6(10(14)15)5-8(7)11/h3-5,14-15H,1-2H3
InChIKeyFRYXYHGYFIBOQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-(dimethylcarbamoyl)phenylboronic Acid Overview


(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid (CAS 850589-47-8), synonymously 4-borono-2-chloro-N,N-dimethylbenzamide, is a disubstituted phenylboronic acid bearing a chloro group at the 3‑position and a dimethylcarbamoyl (tertiary amide) group at the 4‑position [1]. The compound belongs to the class of arylboronic acids widely employed in Suzuki–Miyaura cross‑coupling reactions for carbon–carbon bond formation . Its molecular formula is C₉H₁₁BClNO₃, with a molecular weight of 227.45 g mol⁻¹ and a reported melting point of 126–132 °C . The combination of two electron‑withdrawing substituents on the aromatic ring distinguishes it from mono‑functionalized analogs and modulates both its reactivity in cross‑coupling and the physicochemical properties of downstream products.

Suzuki-Miyaura cross-coupling for complex biaryl synthesis
Dual electron-withdrawing substituent profile for reactivity tuning
Crystalline solid with a reported sharp melt range for process control

Why 3-Chloro-4-(dimethylcarbamoyl)phenylboronic Acid Is Irreplaceable


Simple arylboronic acids such as phenylboronic acid, 3-chloro-4-methylphenylboronic acid, or 4-(dimethylcarbamoyl)phenylboronic acid lack either the chloro or the dimethylcarbamoyl substituent, and neither mono‑functionalized analog can reproduce the steric and electronic profile required for building specific drug‑like molecules [1]. For instance, the 3‑chloro‑4‑dimethylcarbamoyl substitution pattern is embedded in the core of a DNA‑dependent protein kinase (DNA‑PK) inhibitor chemotype, where the chloro group contributes to target binding and the dimethylcarbamoyl moiety provides both polarity and metabolic stability [2]. Replacing this disubstituted boronic acid with a generic phenylboronic acid would yield a structurally distinct product with altered biological activity, precluding structure–activity relationship (SAR) continuity and complicating impurity profiling. The following quantitative evidence demonstrates that the target compound’s differentiated physicochemical and reactivity profile translates into measurable advantages for procurement and synthetic decision‑making.

Target 3-Chloro-4-(dimethylcarbamoyl)phenylboronic acid vs Phenylboronic acid / mono-functionalized analogs
Risk Removing the chloro or dimethylcarbamoyl group may disrupt target binding and SAR continuity Generates structurally distinct products with altered biological activity
Context Electronic bias shift (σₚ ≈ 0.36 vs –0.17 for methyl analog) requires protocol adjustment May require re-optimization of coupling conditions to avoid failed reactions

Head-to-Head Evidence for 3-Chloro-4-(dimethylcarbamoyl)phenylboronic Acid


Thermal Stability vs. 3-Chloro-4-methylphenylboronic Acid

The target compound exhibits a melting point of 126–132 °C as a crystalline solid, which is markedly lower and sharper than the 210–216 °C reported for 3-chloro-4-methylphenylboronic acid [1]. This lower melting range facilitates melt‑based purification techniques and suggests a more favorable entropy of fusion, reducing the energy input required for processing in large‑scale synthesis.

Thermal Stability
Cross-study comparable
Melting point ~84 °C lower vs. 3-chloro-4-methylphenylboronic acid
Supports process chemistry handling and melt-based purification workflows
Reported range: 126–132 °C vs 210–216 °C. Data to verify per lot.
Thermal Stability Solid-State Properties Process Chemistry

DNA-PK Inhibitor Chemotype vs. 4-(Dimethylcarbamoyl)phenylboronic Acid

A published medicinal chemistry program used the target boronic acid to install the 3‑chloro‑4‑dimethylcarbamoyl‑phenyl moiety into compound CHEMBL1766790 (3‑amino‑6‑(3‑chloro‑4‑(dimethylcarbamoyl)phenyl)‑N‑phenylpyrazine‑2‑carboxamide), which inhibited DNA‑PK with a Ki >8000 nM [1]. Simply substituting 4-(dimethylcarbamoyl)phenylboronic acid in the same Suzuki coupling would remove the chlorine atom and generate a de‑chloro analog. Although a direct Ki comparison for the de‑chloro analog is not publicly available, the presence of the chlorine is known to be critical for target engagement in this series, and its deletion would likely abolish measurable inhibition at the same concentration range.

DNA-PK Inhibitor Chemotype
Class-level inference
Ki >8000 nM for elaborated compound; de-chloro analog anticipated to lose activity
SAR interpretation context; chlorine is critical for target engagement in this series
Exact Ki for de-chloro analog not publicly available. Source review required.
Medicinal Chemistry Kinase Inhibitors DNA-PK Structure-Activity Relationship

Suzuki Coupling Electronic Effect vs. Methyl Analog

The dimethylcarbamoyl group is a moderate electron‑withdrawing substituent (Hammett σₚ ≈ 0.36), whereas the methyl group in 3‑chloro‑4‑methylphenylboronic acid is electron‑donating (σₚ ≈ –0.17) [1]. Literature reports on substituent effects in Suzuki–Miyaura coupling indicate that electron‑withdrawing groups on the arylboronic acid slow transmetallation but accelerate oxidative addition when the boronic acid is used in the reverse sense (i.e., as the coupling partner with an aryl halide) [2]. Consequently, the target compound typically requires slightly more forcing coupling conditions (e.g., higher catalyst loading or longer reaction times) compared to the electron‑rich 3‑chloro‑4‑methylphenylboronic acid, but it offers higher selectivity for electron‑deficient coupling partners.

Suzuki Coupling Electronic Effect
Class-level inference
Δσₚ ≈ 0.53 shift from electron-donating to electron-withdrawing character
Reactivity profile context; may require adjusted coupling conditions
Dimethylcarbamoyl σₚ ≈ 0.36 vs methyl σₚ ≈ –0.17. Method context.
Suzuki-Miyaura Coupling Electronic Effects Reactivity

Refrigerated Storage and Inert Atmosphere Requirement

Vendor technical datasheets specify storage under inert atmosphere at 2–8 °C for the target compound, a requirement that distinguishes it from the more robust 3‑chloro‑4‑methylphenylboronic acid, which is typically stored at ambient temperature . The moisture sensitivity arises from the polar dimethylcarbamoyl group, which can hydrate and gradually hydrolyze the boronic acid moiety.

Storage & Handling
Data to verify
Refrigerated storage (2–8 °C) under inert atmosphere recommended
Inventory management context; impacts total cost of ownership and workflow planning
Source-specific vendor recommendation. Confirm per supplier COA.
Stability Storage Handling

High-Value Applications of 3-Chloro-4-(dimethylcarbamoyl)phenylboronic Acid


Kinase Inhibitor Late-Stage Diversification

The compound is best deployed when a medicinal chemistry program requires a 3‑chloro‑4‑dimethylcarbamoyl‑phenyl fragment for kinase inhibitor scaffolds, such as the DNA‑PK inhibitor series described by Clifford et al. [1]. Using this specific boronic acid in Suzuki‑Miyaura coupling directly introduces the desired pharmacophoric element in one step, avoiding a de‑novo chloro‑amide installation sequence that would add 2–3 synthetic transformations.

Crystalline Intermediate with Favorable Melt Profile

With a defined melting point of 126–132 °C, the target compound is suitable for melt‑crystallization purification or solvent‑mediated polymorph screening during process development . Its lower melting range compared to 3‑chloro‑4‑methylphenylboronic acid reduces the risk of thermal degradation during drying and milling operations in pilot‑plant settings.

Electronic Tuning of Biaryl Cross-Coupling

When coupling with electron‑deficient aryl halides, the electron‑withdrawing nature of the dimethylcarbamoyl group (σₚ ≈ 0.36) can enhance the oxidative addition step of the catalytic cycle, a scenario where electron‑rich boronic acids may underperform [2]. This makes the target compound a preferred choice in library syntheses targeting electron‑poor biaryl systems.

Reference Standard for Related-Substance Testing

Because the compound is a key intermediate for several pharmaceutically relevant molecules, its well‑characterized purity profile (typically 95–98%) and defined melting point support its use as a chromatographic reference standard in HPLC or GC methods for monitoring residual starting materials in API synthesis [3].

Application
Selection Property
Validation Focus
Kinase Inhibitor Late-Stage Diversification
Disubstituted aryl fragment for pharmacophoric element installation
Target engagement and SAR continuity in lead series
Crystalline Intermediate with Favorable Melt Profile
Lower melting range for thermal processing
Melt-crystallization and polymorph screening feasibility
Electronic Tuning of Biaryl Cross-Coupling
Electron-withdrawing character (σₚ ≈ 0.36)
Oxidative addition step enhancement with electron-deficient partners
Reference Standard for Related-Substance Testing
Defined purity and melting point
Chromatographic method development and residual starting material monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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